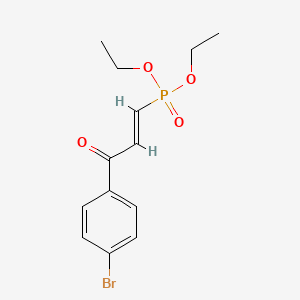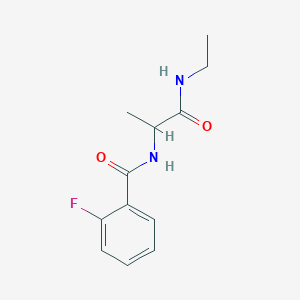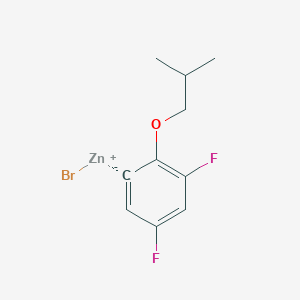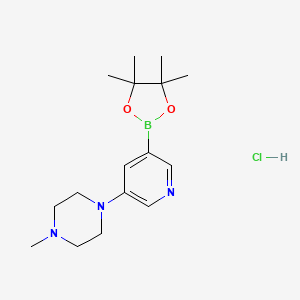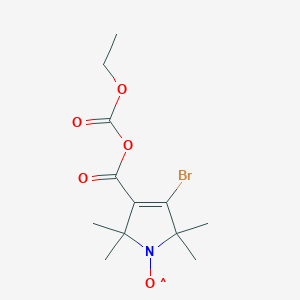
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-|A3-pyrroline-3-carboxylate-1-oxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate is a chemical compound with the molecular formula C12H17BrNO5. It is known for its applications in spin labeling and as a reagent in various chemical reactions . This compound is characterized by its stability and unique structural properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific solvents such as dichloromethane, ethyl acetate, and methanol . The compound is usually obtained as a yellow solid with a melting point of 99-102°C .
Industrial Production Methods
In industrial settings, the production of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of bromine-substituted compounds .
Applications De Recherche Scientifique
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism by which Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate exerts its effects involves its ability to act as a spin label. The compound interacts with molecular targets through covalent bonding or non-covalent interactions, allowing researchers to study the molecular environment and dynamics. The pathways involved include electron transfer processes and conformational changes in the labeled molecules .
Comparaison Avec Des Composés Similaires
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate can be compared with other spin labeling compounds such as:
(1-Oxyl-2,2,5,5-tetramethyl-ξ3-pyrroline-3-methyl) Methanethiosulfonate-15N: Another spin label used for similar applications but with different structural properties.
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate: Known for its specific use in proteomics research.
The uniqueness of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate lies in its stability, ease of synthesis, and versatility in various scientific applications .
Propriétés
Formule moléculaire |
C12H17BrNO5 |
|---|---|
Poids moléculaire |
335.17 g/mol |
InChI |
InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3 |
Clé InChI |
CVBYWAKDXFMMRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O])(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


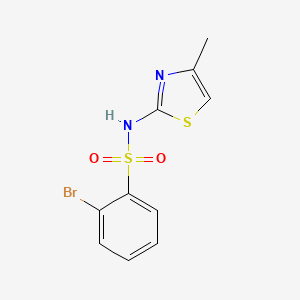
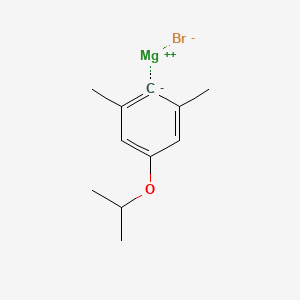

![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)

